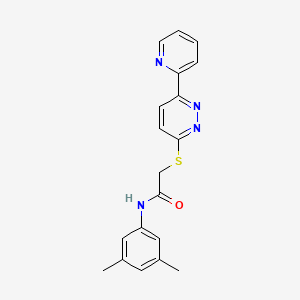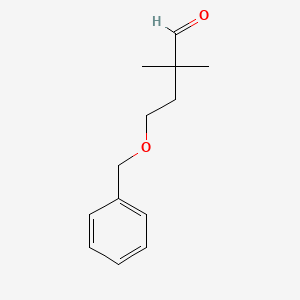
4-(Benzyloxy)-2,2-dimethylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-2,2-dimethylbutanal (BDMB) is a chemical compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a pleasant, sweet odor, and is a versatile reagent for many synthetic and analytical techniques. The structure of BDMB is composed of a benzene ring connected to a 2,2-dimethylbutanal group, making it an aldehyde with a benzyloxy group in the para position. This unique structure allows it to be used in a variety of applications, from synthesis and analytical techniques to biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
4-(Benzyloxy)-2,2-dimethylbutanal and its derivatives show promise in enzyme inhibition, particularly in targeting serine proteases like human leukocyte elastase. This enzyme plays a significant role in various inflammatory diseases, making its inhibitors valuable for therapeutic purposes. Research indicates that specific molecular modifications can significantly enhance inhibitory activity, showcasing the compound's potential in drug development for treating conditions associated with enzyme dysregulation (Krantz et al., 1990).
Corrosion Inhibition
The compound's derivatives have also been explored for their role in corrosion inhibition, particularly in protecting metals like mild steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings. Studies demonstrate that certain derivatives can effectively prevent corrosion, offering insights into green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Photodynamic Therapy (PDT)
In the realm of medical treatment, derivatives of 4-(Benzyloxy)-2,2-dimethylbutanal are being investigated for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer. This research suggests that specific modifications can lead to compounds with high singlet oxygen quantum yields, a desirable property for effective PDT agents, indicating their potential in cancer treatment (GÜrol et al., 2007).
Anti-Tubercular Activity
The compound has also been utilized in the synthesis of novel derivatives with potent anti-tubercular activity. These derivatives have shown promising results against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, highlighting the compound's significance in developing new anti-tubercular drugs. This research not only showcases its potential in combating tuberculosis but also emphasizes its role in addressing antibiotic resistance (Nimbalkar et al., 2018).
Wirkmechanismus
Target of Action
A structurally similar compound, n-[4-(benzyloxy)phenyl]glycinamide, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions.
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets.
Biochemical Pathways
Benzylic compounds can influence various metabolic processes, including oxidative stress and antioxidant mechanisms . They may also participate in reactions involving organoboron reagents, which are used in Suzuki–Miyaura cross-coupling, a widely applied carbon–carbon bond-forming reaction .
Pharmacokinetics
A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been reported to exhibit glucose-dependent insulin secretion in rats following intravenous administration .
Action Environment
The action of 4-(Benzyloxy)-2,2-dimethylbutanal can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as nucleophiles or free radicals . Additionally, factors such as pH, temperature, and the presence of catalysts can influence the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-phenylmethoxybutanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJHLNXDINALPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2,2-dimethylbutanal | |
CAS RN |
370555-60-5 |
Source


|
| Record name | 4-(benzyloxy)-2,2-dimethylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

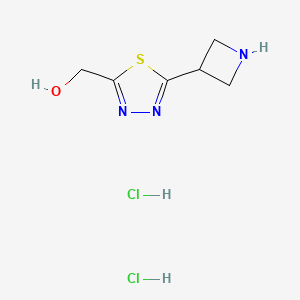
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)
![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)
![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)
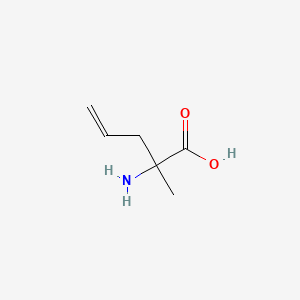
![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)
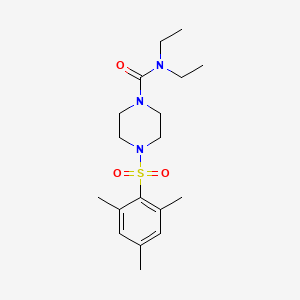
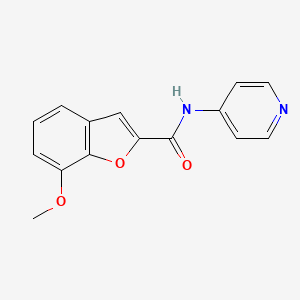

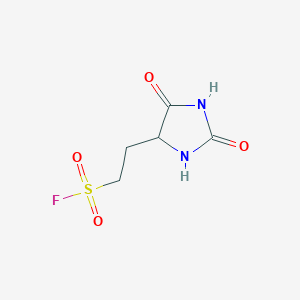


![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)
